molecular formula C14H20BF2NO2 B1472981 6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane CAS No. 1190988-98-7

6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane

Cat. No. B1472981
CAS RN: 1190988-98-7
M. Wt: 283.12 g/mol
InChI Key: TVKNBFFXRJYTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane, commonly referred to as BDF, is an organic compound that is part of a family of compounds known as dioxazaborocanes. BDF has been the subject of extensive research due to its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and chemical engineering. BDF is a highly reactive compound, and as such, it has been used in a variety of laboratory experiments to study its properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ortho-Functionalized Arylboronic Acids and Oxaboroles Synthesis : The ortho-lithiated derivatives of protected phenylboronic acids, such as 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, have been prepared for synthesizing various ortho-functionalized arylboronic acids. These derivatives are crucial for accessing 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which exhibit high rotational barriers around the Caryl bond, indicating their potential in material sciences and as ligands in catalysis (Dąbrowski, Kurach, Luliński, & Serwatowski, 2007).

  • Functionalization of Dihalophenylboronic Acids : The deprotonative lithiation of 6-butyl-2-(dihalophenyl)-(N–B)-1,3,6,2-dioxazaborocanes has been explored, revealing that these compounds can undergo selective transformations with electrophiles to afford functionalized halogenated arylboronic acids. This process highlights their utility in the targeted modification of arylboronic acids for use in organic synthesis and pharmaceuticals (Durka, Kurach, Luliński, & Serwatowski, 2009).

Materials Science and Coordination Chemistry

  • Nitrogen-Boron Coordination in Pyridoxaboroles : The synthesis of pyridoxaboroles from halopyridines, including the use of 6-butyl-2-(3'-bromo-4'-pyridyl)-(N-B)-1,3,6,2-dioxazaborocan, has been demonstrated. These compounds form unique coordination polymers, indicating their potential applications in materials science and as models for studying nitrogen-boron coordination chemistry (Steciuk et al., 2015).

Novel Structural Insights and Applications

  • Structural Analysis of Chiral Vinyldioxazaborocanes : The study of chiral vinyldioxazaborocanes has provided insights into their molecular structures, which may be useful in asymmetric reactions. Understanding the N-B donor-acceptor bond lengths in these compounds is crucial for their potential applications in asymmetric synthesis and catalysis (Olmstead, Fettinger, Gamsey, Clary, & Singaram, 2006).

  • Dioxazaborocanes in Chemical Transformations : Dioxazaborocanes have been highlighted for their roles beyond mere boronic adduct isolation. They have been directly involved in chemical transformations, offering an alternative to organotrifluoroborate salts. This suggests their growing importance in organic synthesis and the development of new methodologies (Bonin, Delacroix, & Gras, 2011).

properties

IUPAC Name

6-butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BF2NO2/c1-2-3-6-18-7-9-19-15(20-10-8-18)13-5-4-12(16)11-14(13)17/h4-5,11H,2-3,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKNBFFXRJYTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
Reactant of Route 3
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
Reactant of Route 5
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.